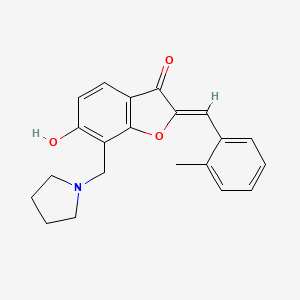

(Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the reaction between 2-hydroxy-5-methoxybenzaldehyde and ethyl acetoacetate in the presence of glacial acetic acid and piperidine . The product is obtained through a condensation reaction, yielding pale-yellow prismatic crystals suitable for X-ray diffraction analysis .

Molecular Structure Analysis

The molecular formula of this compound reveals its composition: C21H21NO3 . It features a benzofuran ring system with a pyrrolidine moiety and a hydroxy group. The (Z) configuration indicates the relative position of the substituents on the double bond. The crystallographic data further elucidate its triclinic structure, with specific cell constants and angles .

Scientific Research Applications

- This compound has been employed in the synthesis of metal-organic frameworks (MOFs). Specifically, it serves as an auxiliary ligand in Co(II)-tpt (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine) frameworks. By introducing various secondary aromatic polycarboxylate anions (such as biphenyl-3,4’,5-tricarboxylic acid, 1,3,5-benzenetricarboxylic acid, and 2,6-dimethyl pyridine-3,5-dicarboxylic acid), researchers have obtained four new complexes: [Co₃(tpt)₂(Hbpt)₃]·0.5DMDP, [Co₃(btc)₂(tpt)(H₂O)₃]·3H₂O, [Co₂(btc)(tpt)₂Cl]·DMDP·1.5H₂O, and [Co(tpt)(dmdcpy)]·H₂O .

- Notably, complex 1 ([Co₃(tpt)₂(Hbpt)₃]·0.5DMDP) was used as a precursor to prepare Co, N-codoped porous carbon materials (CoNC) for oxygen reduction reactions. CoNC-A derived from compound 1 exhibited greater limiting current density than that of a Pt/C catalyst, demonstrating its potential as an efficient electrocatalyst .

- Another intriguing application involves the compound’s use in inkless rewritable paper. By employing it as an imaging layer and using water as an ink, eco-friendly rewritable paper has been developed. This innovation holds promise for applications in anti-counterfeiting and information security .

- Additionally, the compound serves as a multifunctional sensor for Zn²⁺ ions. It operates via both colorimetric and fluorescent channels, displaying high sensitivity, selectivity, and fast response .

- The compound has been synthesized as a palladium(II) complex with 6-(2-hydroxy-5-methylphenyl)-3-(pyridin-2-yl)-1,2,4-triazin-5(2H)-one. The ligand was prepared from 3-(pyridin-2-yl)-1,2,4-triazin-5(2H)-one and 4-methylphenol via nucleophilic substitution of hydrogen (S_N_H reaction). The resulting complex is readily soluble in basic medium .

Metal-Organic Frameworks (MOFs) and Electrocatalysis

Inkless Rewritable Paper and Colorimetric/Fluorescent Sensing

Nucleophilic Substitution and Complex Formation

properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(2-methylphenyl)methylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-14-6-2-3-7-15(14)12-19-20(24)16-8-9-18(23)17(21(16)25-19)13-22-10-4-5-11-22/h2-3,6-9,12,23H,4-5,10-11,13H2,1H3/b19-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETWRUFSCTUAGI-UNOMPAQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine](/img/structure/B2587752.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2587765.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2587766.png)